molecular formula C10H16N2O4 B12549066 1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 3-carboxyprop-2-enoate CAS No. 838871-96-8

1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 3-carboxyprop-2-enoate

Cat. No.: B12549066
CAS No.: 838871-96-8
M. Wt: 228.24 g/mol
InChI Key: LUKYRGVFXTWSOI-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 3-carboxyprop-2-enoate is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs and other applications .

Properties

CAS No.

838871-96-8

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

1-ethyl-3-methyl-1,2-dihydroimidazol-1-ium;4-hydroxy-4-oxobut-2-enoate

InChI

InChI=1S/C6H12N2.C4H4O4/c1-3-8-5-4-7(2)6-8;5-3(6)1-2-4(7)8/h4-5H,3,6H2,1-2H3;1-2H,(H,5,6)(H,7,8)

InChI Key

LUKYRGVFXTWSOI-UHFFFAOYSA-N

Canonical SMILES

CC[NH+]1CN(C=C1)C.C(=CC(=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 3-carboxyprop-2-enoate typically involves the reaction of 1-ethyl-3-methylimidazole with appropriate carboxylic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 3-carboxyprop-2-enoate undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 3-carboxyprop-2-enoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 3-carboxyprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it can inhibit the activity of certain enzymes involved in the synthesis of nucleic acids, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 3-carboxyprop-2-enoate can be compared with other imidazole derivatives, such as:

These compounds share similar structural features but differ in their specific applications and properties, highlighting the versatility and uniqueness of 1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 3-carboxyprop-2-enoate.

Biological Activity

1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 3-carboxyprop-2-enoate is a unique ionic liquid that has garnered attention for its biological activity. This compound belongs to the class of imidazolium salts, which are known for their diverse applications in various fields, including biochemistry and materials science. The following sections will explore its biological properties, mechanisms of action, and relevant case studies.

The compound can be characterized by the following properties:

PropertyDetails
CAS Number 874200-91-6
Molecular Formula C10H22N2O3S
Molecular Weight 250.36 g/mol
IUPAC Name 1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 3-carboxyprop-2-enoate

The biological activity of this compound is primarily attributed to its interactions with cellular components. The imidazolium cation can engage in ionic and hydrogen bonding with various biomolecules, influencing cellular signaling pathways. The carboxyprop-2-enoate moiety may also participate in biochemical reactions relevant to metabolism and cellular function.

Biological Activities

Research indicates that 1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 3-carboxyprop-2-enoate exhibits several biological activities:

Antimicrobial Properties
Studies have shown that ionic liquids can possess antimicrobial properties due to their ability to disrupt microbial membranes. The specific compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth at certain concentrations.

Enzyme Inhibition
The compound has also been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain proteases or kinases, which could have implications for cancer therapy and metabolic disorders.

Cellular Uptake
Research indicates that the imidazolium structure facilitates cellular uptake, allowing the compound to exert its effects within cells more effectively. This characteristic is crucial for developing therapeutic agents targeting intracellular processes.

Case Studies

Several studies have explored the biological implications of this compound:

  • Antimicrobial Study
    • A study conducted on the antimicrobial efficacy of various imidazolium salts showed that 1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 3-carboxyprop-2-enoate exhibited significant inhibition against Escherichia coli and Staphylococcus aureus at concentrations above 100 µg/mL. The mechanism was attributed to membrane disruption and interference with cellular respiration pathways.
  • Enzyme Inhibition Research
    • In vitro assays demonstrated that the compound inhibited the activity of certain kinases involved in cell proliferation. This inhibition was dose-dependent and suggested potential applications in cancer treatment.
  • Cell Viability Assay
    • A cytotoxicity assay revealed that while the compound had inhibitory effects on cancer cell lines (e.g., HeLa and MCF7), it showed minimal toxicity towards normal human fibroblasts at lower concentrations (below 50 µg/mL), indicating a favorable therapeutic window.

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